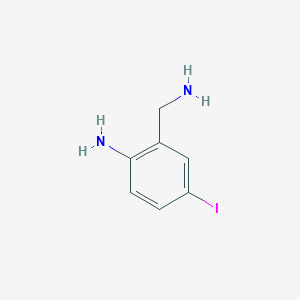

2-(Aminomethyl)-4-iodoaniline

Description

Significance of Halogenated Anilines as Advanced Synthetic Intermediates

Halogenated anilines, including chlorinated, brominated, and iodinated derivatives, are of paramount importance as advanced synthetic intermediates. Aryl halides are crucial for a variety of powerful synthetic transformations, most notably in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for these transformations, while the amino group can direct reactions to specific positions or be modified to introduce further functionality.

The introduction of halogen atoms into aniline substrates can be challenging due to the high reactivity of the electron-rich aromatic ring, which can lead to a lack of regioselectivity and over-halogenation. acs.org Consequently, the development of new synthetic methods for the regioselective halogenation of anilines is an area of active research. acs.org Halogenated anilines are not only synthetic workhorses but are also found in a range of biologically active molecules, agrochemicals, and materials. nih.govresearchgate.netscispace.com Their utility extends to the synthesis of pharmaceuticals, dyes, and other industrial products. solubilityofthings.comlookchem.comchemimpex.com

Overview of Strategic Importance of 2-(Aminomethyl)-4-iodoaniline and Analogous Structures

This compound, with its specific substitution pattern, is a strategically important molecule. The presence of three distinct functional groups—an amino group, an aminomethyl group, and an iodine atom—on the benzene (B151609) ring offers multiple points for chemical modification. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.

The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, makes this compound particularly attractive for the synthesis of complex molecules. For instance, o-iodoanilines are widely used precursors for the synthesis of 2-quinolones, a class of heterocyclic compounds with broad applications in medicinal and agrochemical research. mdpi.com The aminomethyl group introduces a flexible linker and an additional basic site, which can be crucial for biological activity or for coordinating to metal centers.

The structural motif of 2-(aminomethyl)-anilines is found in various compounds with interesting properties. For example, derivatives of this scaffold have been investigated for their potential as catalysts and in materials science. The strategic placement of the substituents in this compound allows for the construction of intricate molecular frameworks through sequential and regioselective reactions.

Historical Context of Iodoaniline Chemistry in Research

The chemistry of iodoanilines has a rich history dating back to the 19th century. Early methods for their preparation included the reduction of the corresponding nitroiodobenzenes and the direct iodination of aniline. orgsyn.org One of the classical methods for preparing p-iodoaniline involved the reaction of aniline with iodine in the presence of a neutralizing agent. orgsyn.org

Over the years, the synthetic methodologies for preparing iodoanilines have evolved significantly, with a focus on improving yields, regioselectivity, and functional group tolerance. acs.org The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of iodoanilines, transforming them from simple substituted aromatics into powerful building blocks for complex molecule synthesis. mdpi.com Researchers have explored various facets of iodoaniline chemistry, including their use in the synthesis of heterocyclic compounds, polymers, and as ligands in coordination chemistry. solubilityofthings.comrsc.org The unique reactivity of the carbon-iodine bond, coupled with the electronic properties of the aniline ring, continues to make iodoanilines a subject of ongoing research. researchgate.net

Chemical and Physical Properties

The specific properties of this compound are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

Synthesis and Reactivity

The synthesis of this compound and its reactivity are central to its utility in organic chemistry.

Synthesis

A plausible synthetic route to this compound can be inferred from related transformations. A common strategy for introducing an aminomethyl group to an aniline is through the reduction of a corresponding nitrile or amide. For instance, a synthetic pathway could involve the iodination of a suitable aminobenzonitrile or nitrobenzonitrile precursor, followed by the reduction of the nitrile group to an aminomethyl group.

Reactivity

The reactivity of this compound is dictated by its three functional groups:

Iodine Atom: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position.

Amino Group: The primary amino group at the 1-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also influences the reactivity of the aromatic ring, activating it towards electrophilic substitution.

Aminomethyl Group: The primary amino group on the methyl substituent is also nucleophilic and can participate in similar reactions to the ring amino group, often with different selectivity due to steric and electronic differences.

Research and Applications

While specific research applications for this compound are not extensively detailed in the provided results, the applications of its structural components are well-documented.

Halogenated anilines are utilized in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. lookchem.comchemimpex.com For example, 4-iodoaniline (B139537) is a known intermediate in the manufacturing of dyes and drugs. lookchem.com The iodoaniline moiety is a key building block in the synthesis of various heterocyclic systems. rsc.orgmdpi.com Specifically, 2-iodoanilines are valuable precursors for the synthesis of indole (B1671886) and quinoline (B57606) derivatives. mdpi.commdpi.com

The aminomethyl functionality is also a common feature in biologically active molecules, often contributing to improved solubility and receptor binding.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. While the full spectrum is not available, typical chemical shifts for analogous structures can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic CH | 6.5 - 7.5 |

| -CH₂- | ~3.8 |

| -NH₂ (ring) | ~4.0 (broad) |

| -NH₂ (methyl) | ~1.5 (broad) |

| ¹³C NMR | |

| C-I | ~85 |

| Aromatic C-N | ~145 |

| Other Aromatic C | 115 - 140 |

Note: These are approximate values based on similar compounds like 4-chloro-2-iodoaniline (B181669) and 2-iodo-4-methylaniline. rsc.org Actual values may vary.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

2-(aminomethyl)-4-iodoaniline |

InChI |

InChI=1S/C7H9IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |

InChI Key |

XLIHOCZXVKLCNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CN)N |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Palladium-Catalyzed C–H Activation Pathways

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.net For aniline (B41778) derivatives, the amino group can act as a directing group, facilitating the ortho-C-H activation to form a palladacycle intermediate. nih.gov In the case of 2-(aminomethyl)-4-iodoaniline, both the aniline nitrogen and the aminomethyl nitrogen could potentially direct the palladium catalyst.

The general mechanism often involves the coordination of the directing group to a Pd(II) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a five- or six-membered palladacycle. researchgate.net This intermediate can then react with a variety of coupling partners. For instance, a urea-directed, palladium-catalyzed ortho-carbonylation of aniline derivatives proceeds efficiently at room temperature under 1 atm of CO. nih.govnih.gov This suggests that a suitably protected form of this compound could undergo C-H activation at the C3 or C5 position.

The reaction solvent and ligands play a critical role in controlling the reaction pathway. For example, in some palladium-catalyzed carbonylations of aniline derivatives, the choice of solvent can selectively lead to the formation of either anthranilates or cyclic imides. nih.gov The presence of the C-I bond in this compound introduces a competing reaction site for oxidative addition, which may occur before, after, or instead of C-H activation depending on the catalyst system and conditions.

| Catalyst System | Directing Group | Reaction Type | Key Feature |

| [Pd(OTs)₂(MeCN)₂] | Urea | ortho-Carbonylation | Proceeds at room temperature. nih.govnih.gov |

| Pd(OAc)₂ | Pyridine | C-H Alkenylation | Uses O₂ as the terminal oxidant. caltech.edu |

| Pd(II) with Ac-Gly-OH ligand | Amide | meta-C-H Olefination | Achieved via a specialized template. nih.gov |

| Pd(II) with Diaziridinone | Amine/Iodide | C-H Activation/Amination | Forms indoles from 2-iodostyrenes. organic-chemistry.org |

Radical Reaction Mechanisms in Functionalization

Radical reactions offer unique pathways for the functionalization of aromatic compounds. For this compound, radical processes can be initiated at several sites. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or light, generating an aryl radical. libretexts.org This aryl radical can then participate in intramolecular or intermolecular reactions, such as addition to double bonds or hydrogen atom abstraction. libretexts.orgmdpi.com

The aniline moiety itself is susceptible to oxidation, which can lead to the formation of radical cations or nitrogen-centered radicals. nih.gov These reactive species can undergo various transformations, including dimerization or reaction with other molecules. Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals show that the reaction proceeds via addition of the OH radical to the aromatic ring, forming adducts that lead to subsequent products. mdpi.com A similar pathway could be envisioned for this compound in atmospheric or biological contexts.

Furthermore, radical reactions can be facilitated by transition metals or photoredox catalysts, enabling functionalization under mild conditions. mdpi.com For instance, the Minisci-type C-H alkylation of heteroarenes can be achieved using non-activated alkyl bromides through photoredox catalysis in aqueous media. mdpi.com Such methods could potentially be adapted for the C-H functionalization of the aniline ring in this compound.

| Reaction Type | Initiation Method | Key Intermediate | Potential Application for this compound |

| Barton-McCombie Deoxygenation | AIBN/Bu₃SnH | Carbon-centered radical | Deoxygenation of derivatives. libretexts.org |

| Hofmann-Löffler-Freytag Reaction | Light/Heat | Nitrogen-centered radical | Remote C-H functionalization. libretexts.org |

| Radical-Polar Crossover | Air (Oxygen) | Enoxyl radical | 1,4-additions to α,β-unsaturated derivatives. beilstein-journals.org |

| Aryl Radical Formation | Radical Initiator | Aryl radical | Cyclization or intermolecular coupling at C4. libretexts.orgmdpi.com |

Intramolecular Condensation and Cyclization Mechanisms

The structure of this compound is well-suited for serving as a precursor to various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of a new bond between one of the nitrogen atoms and another part of the molecule, frequently following an initial intermolecular reaction to introduce the required functionality.

A common strategy involves a palladium-catalyzed reaction where an initial cross-coupling at the C-I bond is followed by a cyclization step. For example, a Sonogashira coupling to introduce an alkyne at the C4 position would create a substrate primed for an intramolecular reaction with one of the amino groups to form a nitrogen-containing heterocycle.

Intramolecular aldol-type condensations can also be relevant for derivatives of this compound. khanacademy.orgyoutube.com If the aminomethyl group is transformed into a component containing a carbonyl and an enolizable proton, it could cyclize onto the aromatic ring under basic or acidic conditions. The formation of five- or six-membered rings is generally favored in such intramolecular reactions due to lower ring strain. youtube.com

Radical cyclization is another powerful method. An aryl radical generated at the C4 position (from the C-I bond) or at an ortho position (e.g., C3 or C5 via C-H activation) could be trapped by a suitably placed unsaturated moiety tethered to one of the amino groups, leading to the formation of complex polycyclic structures. mdpi.com

| Cyclization Type | Key Precursor Feature | Ring Size Favored | Driving Force |

| Intramolecular Heck Reaction | Tethered alkene | 5, 6 | Pd-catalyzed C-C bond formation. |

| Intramolecular Buchwald-Hartwig | Tethered halide/amine | 5, 6, 7 | Pd-catalyzed C-N bond formation. |

| Radical Cyclization | Tethered radical acceptor | 5 (exo-trig) | Formation of a stable radical intermediate. mdpi.com |

| Aldol Condensation | Dicarbonyl derivative | 5, 6 | Enolate formation and nucleophilic attack. khanacademy.org |

Role of Intermediates in Complex Molecule Formation

The transformation of this compound into more complex molecules proceeds through a series of reactive intermediates whose stability and reactivity dictate the outcome of the reaction. In palladium-catalyzed C-H activation, the formation of a palladacycle is a key step. nih.gov The structure of this organometallic intermediate, confirmed in some cases by X-ray crystallography for related aniline derivatives, is crucial for the subsequent functionalization step. nih.gov

In cross-coupling reactions such as Suzuki or Sonogashira, the primary intermediate is an organopalladium species formed by the oxidative addition of the C-I bond to a Pd(0) catalyst. This Ar-Pd(II)-I intermediate then undergoes transmetalation and reductive elimination to form the final product.

Radical reactions involve short-lived but highly reactive radical intermediates. The formation of an aryl radical at the C4 position or a nitrogen-centered radical can lead to a cascade of events, including cyclizations or intermolecular additions. mdpi.compsu.edu In some cases, radical-polar crossover mechanisms occur, where a radical addition is followed by a step that generates an ionic intermediate, such as a zinc enolate. beilstein-journals.org The trapping of these intermediates is key to forming the desired product and preventing unwanted side reactions.

| Intermediate | Formation Mechanism | Subsequent Reaction |

| Palladacycle | C-H Activation | Reductive elimination, insertion. nih.gov |

| Ar-Pd(II)-X Species | Oxidative Addition | Transmetalation, β-hydride elimination. |

| Aryl Radical | Homolytic Cleavage (C-I) | Intramolecular cyclization, H-atom abstraction. mdpi.com |

| Quinone Methide | Enzymatic Oxidation | Trapping by nucleophiles (e.g., glutathione). psu.edu |

Chemo- and Regioselectivity in Cross-Coupling and Functionalization Reactions

Chemoselectivity is a major consideration when working with a multifunctional molecule like this compound. The molecule possesses several potential reaction sites: the C-I bond, C-H bonds at positions 3, 5, and 6, the aniline N-H, and the aminomethyl N-H. The choice of catalyst and reaction conditions is paramount in directing the reaction to the desired site. For example, Pd(0)-based catalysts with appropriate ligands will preferentially react with the C-I bond via oxidative addition for cross-coupling reactions, leaving the C-H bonds untouched. Conversely, certain Pd(II) catalysts under oxidative conditions can favor C-H activation. nih.gov

Regioselectivity, particularly in C-H functionalization, is governed by the directing ability of the existing functional groups. Both the aniline and aminomethyl groups are potential ortho-directors. The aniline group is a well-established directing group for C-H activation at the C3 position. The aminomethyl group could also direct activation to the C3 position. The relative directing ability of these groups and steric hindrance would influence the site of functionalization.

In reactions involving electrophilic aromatic substitution, the activating, ortho-, para-directing nature of the amino and aminomethyl groups would compete with the deactivating effect of the iodo substituent. The positions ortho to the aniline group (C3) and ortho to the aminomethyl group (C3) are electronically activated, making them likely sites for substitution. Fine-tuning of chemo- and regioselectivity can sometimes be achieved by simply adding salts like LiBr or reagents like H₂O, which can switch the reaction pathway between different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig). nih.gov

| Reaction Type | Selective Site | Controlling Factors |

| Suzuki/Heck/Sonogashira Coupling | C-I bond | Pd(0) catalyst, ligands, base. |

| Directed C-H Activation | C3 or C5 position | Pd(II) catalyst, directing group, oxidant. nih.govmdpi.com |

| Electrophilic Substitution | C3, C5 positions | Activating effect of amino groups vs. steric hindrance. |

| Iodination of free anilines | para to amine | Use of reagents like PIDA/NH₄I. researchgate.net |

Derivatization and Functionalization Strategies of 2 Aminomethyl 4 Iodoaniline and Its Derivatives

Amidation and Alkylation of Amine Functionalities

The 2-(aminomethyl)-4-iodoaniline molecule contains two primary amine groups with different chemical environments and reactivity: an aromatic amine (aniline) directly attached to the benzene (B151609) ring and a benzylic amine in the aminomethyl substituent. This difference in reactivity allows for selective functionalization. The benzylic amine is generally more basic and a stronger nucleophile than the aromatic amine, whose lone pair of electrons is delocalized into the aromatic π-system. Consequently, reactions like acylation and alkylation can often be directed selectively to the more reactive benzylic amine under controlled conditions.

Amidation: The reaction of amines with acylating agents such as acyl chlorides or anhydrides is a fundamental method for forming amide bonds. In the case of this compound, selective N-acylation of the more nucleophilic benzylic amine can be achieved, leaving the less reactive aromatic amine untouched. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. While exhaustive acylation of both amino groups is possible under more forcing conditions, the inherent difference in nucleophilicity provides a pathway for selective modification.

Alkylation: Similar to amidation, N-alkylation with alkyl halides is a common strategy to modify amines. Primary amines can be alkylated to form secondary and tertiary amines. Due to the higher nucleophilicity of the benzylic amine, it is expected to react preferentially with alkylating agents. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to potential overalkylation and the formation of quaternary ammonium (B1175870) salts. Reductive amination, a reaction with aldehydes or ketones in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

While specific literature detailing the amidation and alkylation of this compound is not extensively available, the principles of amine reactivity allow for predictable outcomes. The table below summarizes the expected selectivity in these reactions.

| Reaction Type | Reagent | Target Amine (Predicted) | Conditions | Expected Product |

| Amidation | Acyl Chloride (e.g., Acetyl chloride) | Benzylic Amine | Mild base (e.g., Triethylamine), low temperature | N-(4-iodo-2-(aminomethyl)phenyl)acetamide derivative |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Benzylic Amine | Base (e.g., K2CO3) | Mono- and di-alkylated benzylic amine derivatives |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Benzylic Amine | Controlled pH | Secondary amine at the benzylic position |

This table is based on general principles of chemical reactivity, as specific examples for this compound are not readily found in the cited literature.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among carbon-halogen bonds in these transformations, allowing for efficient C-C and C-heteroatom bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. Applying this to this compound allows for the introduction of a wide variety of aryl or vinyl substituents at the 4-position. The reaction is known for its high functional group tolerance, making it compatible with the two amine groups present in the molecule, although protection of the amines may be necessary in some cases to improve yields and prevent side reactions.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, typically yielding a substituted styrene (B11656) derivative. This reaction provides a direct method for the vinylation of the this compound scaffold. Intramolecular versions of the Heck reaction have been used with N-allyl-2-iodoaniline derivatives to synthesize 3-methyleneindolines, suggesting that the aminomethyl group, after appropriate modification, could participate in cyclization reactions.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylethyne. This method is highly effective for introducing alkynyl moieties onto the aniline (B41778) scaffold. The Sonogashira coupling of o-iodoanilines with terminal alkynes is a known route for the synthesis of 2-ethynylaniline (B1227618) derivatives, which are valuable precursors for various nitrogen heterocycles.

The following table provides an overview of these cross-coupling reactions as they would apply to the this compound scaffold.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 4-Aryl/Vinyl-2-(aminomethyl)aniline |

| Heck | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst, Base (e.g., Et3N) | 4-Vinyl-2-(aminomethyl)aniline derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | 4-Alkynyl-2-(aminomethyl)aniline |

Carbonylative Reactions (e.g., Aminocarbonylation, Cyclocarbonylation)

Palladium-catalyzed carbonylation reactions, which involve the incorporation of carbon monoxide (CO), offer another powerful tool for the functionalization of this compound. These reactions can lead to the formation of amides, esters, or ketones, and can also be used to construct heterocyclic rings.

Aminocarbonylation: In this reaction, the aryl iodide is treated with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst to form an amide. When applied to this compound, an external amine can be used to generate a carboxamide at the 4-position. A particularly interesting variation is double carbonylation, which inserts two CO units to form an α-ketoamide. Studies on 6-iodoquinoline (B82116) have shown that high CO pressures can favor the formation of these 2-ketocarboxamides. The reaction of iodoarenes with various amines, including amino acid esters, can lead to the synthesis of 2-ketocarboxamides as major products.

Cyclocarbonylation: The bifunctional nature of this compound, possessing both an ortho-amino group (or a group that can be transformed into a nucleophile) and an iodo substituent, makes it a candidate for carbonylative cyclization reactions. Palladium-catalyzed carbonylation of 2-iodoaniline (B362364) derivatives can lead to the formation of benzo[d]oxazin-4-ones or dibenzo[b,f]-diazocine-6,12-diones, depending on the substituents on the aniline ring and the reaction conditions. For instance, the reaction of ortho-iodoanilines with cyanamide (B42294) in a domino carbonylation/cyclization process can yield 2-aminoquinazolin-4(3H)-ones.

The table below illustrates potential carbonylative transformations of the scaffold.

| Carbonylative Reaction | Reagents | Catalyst System (Typical) | Potential Product |

| Aminocarbonylation | CO, External Amine (R2NH) | Pd(OAc)2, Ligand (e.g., PPh3), Base | 4-(Aminomethyl)-2-amino-N-substituted benzamide |

| Double Aminocarbonylation | High pressure CO, Amine | Pd(OAc)2, Ligand (e.g., PPh3) | 2-(4-(Aminomethyl)-2-aminophenyl)-2-oxoacetamide derivative |

| Cyclocarbonylation | CO, internal or external nucleophile | Pd(0) or Pd(II) catalyst | Heterocyclic scaffold (e.g., quinazolinone derivative) |

Heterocycle Formation Utilizing Amino and Iodo Groups

The ortho-disposed amino and iodo functionalities on the this compound scaffold are strategically positioned for the construction of various fused heterocyclic systems. These reactions often proceed via an initial functionalization at the iodo-position followed by an intramolecular cyclization involving one of the amino groups.

A common strategy involves a Sonogashira coupling to introduce an alkyne at the 2-position (relative to the amino group), which can then undergo intramolecular cyclization to form indole (B1671886) rings. For example, copper-catalyzed domino reactions of 2-ethynylanilines (which could be formed from 2-iodoanilines) with secondary amines and aldehydes can produce 2-(aminomethyl)indoles.

Alternatively, the iodo group can be displaced by a nucleophile in a transition-metal-catalyzed reaction, followed by cyclization. For instance, an FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanates in water has been reported to produce 2-aminobenzothiazoles, demonstrating a pathway where the aniline nitrogen and a newly introduced sulfur nucleophile cyclize.

Furthermore, carbonylative cyclization, as mentioned in the previous section, provides a direct route to heterocycles like quinazolinones from ortho-iodoanilines. The aminomethyl group can be envisioned as a handle for further functionalization after the core heterocycle has been constructed, or it could potentially participate in more complex, multi-step cyclization cascades.

Examples of heterocycles that can be synthesized from ortho-iodoaniline precursors are listed below.

| Target Heterocycle | Synthetic Strategy Example | Key Intermediates |

| Indoles | Sonogashira coupling followed by intramolecular cyclization | 2-Alkynyl-aniline derivatives |

| Quinazolinones | Palladium-catalyzed carbonylative cyclization with a nitrogen source | Acylpalladium intermediate, N-cyanobenzamide |

| Benzothiazoles | Tandem reaction with a sulfur source (e.g., isothiocyanate) | Thio-urea intermediate |

| Indolines | Intramolecular Heck reaction | N-Allyl-2-iodoaniline derivative |

Scaffold Diversification Strategies

The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The this compound molecule is an excellent example of a versatile scaffold due to its three distinct and orthogonally reactive functional groups. This allows for systematic structural modifications to explore chemical space and optimize biological activity, a process central to drug discovery.

The diversification of this scaffold can be achieved by applying the reactions discussed in the previous sections in a combinatorial or sequential manner.

Functionalization at the Iodo Position: Cross-coupling reactions (Suzuki, Heck, Sonogashira) and carbonylative reactions can introduce a wide range of substituents, significantly altering the steric and electronic properties of the molecule.

Derivatization of the Benzylic Amine: Selective amidation and alkylation at the more reactive benzylic amine allow for the introduction of diverse side chains, which can be crucial for modulating properties like solubility, lipophilicity, and target binding.

Modification of the Aromatic Amine: The less reactive aromatic amine can be functionalized under different conditions, or it can be used as a key nucleophile in heterocycle formation.

This multi-handle approach enables the creation of large libraries of compounds from a single starting scaffold. The strategy of "scaffold hopping," where a known active core structure is replaced with a novel one while retaining key pharmacophoric features, is a powerful tool in modern drug design. The this compound scaffold and the heterocycles derived from it can serve as novel core structures in such endeavors, aiming to improve potency, selectivity, or pharmacokinetic properties of bioactive molecules.

Applications of 2 Aminomethyl 4 Iodoaniline and Its Derivatives in Advanced Research

As Building Blocks in Complex Organic Synthesis

2-(Aminomethyl)-4-iodoaniline serves as a crucial building block in the intricate field of organic synthesis, where its distinct functional groups—the primary amine, the benzylic amine, and the reactive iodine atom—provide multiple points for molecular elaboration. Organic chemists utilize this compound as a scaffold to construct more complex and functionally diverse molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science.

The presence of the iodo- group is particularly significant. It acts as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to introduce new substituents at the 4-position of the aniline (B41778) ring. This allows for the controlled and predictable assembly of elaborate molecular architectures. For instance, the iodine atom provides a reactive site for modifications, enabling scientists to explore a wide range of structural variations.

Furthermore, the amino groups can be readily transformed into a wide array of other functional groups or used to form new rings. For example, the reaction of the aniline derivative with isothiocyanates can lead to the formation of benzothiazole (B30560) structures, a common motif in pharmacologically active compounds. The aminomethyl group can participate in cyclization reactions to form nitrogen-containing heterocycles. This versatility makes this compound and its analogs indispensable starting materials for creating libraries of compounds for various research purposes. The ability to easily modify and incorporate this building block into more complex molecules makes it an ideal starting point for the synthesis of a wide range of chemical entities.

| Reaction Type | Reagents/Catalysts | Bond Formed | Resulting Structure |

| Suzuki Coupling | Boronic acids, Pd catalyst | C-C | Biaryl compounds |

| Heck Coupling | Alkenes, Pd catalyst | C-C | Substituted styrenes |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C-C | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N | Di- and tri-arylamines |

| Tandem Cyclization | Isothiocyanates, FeCl3 | C-N, C-S | 2-Aminobenzothiazoles rsc.org |

Role in Material Science Research and Organic Electronics Development

In the realm of material science and organic electronics, derivatives of this compound are investigated for their potential to form novel organic materials with tailored electronic and photophysical properties. The aniline core, when appropriately substituted, can be a component of conjugated systems, which are the cornerstone of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

The iodo-substituent is instrumental in the synthesis of these materials through polymerization and cross-coupling reactions. This allows for the creation of well-defined oligomers and polymers with extended π-conjugated systems. The aminomethyl group can be used to tune the solubility and processing characteristics of the resulting materials, which is a critical factor in device fabrication. Moreover, this group can be functionalized to introduce specific properties, such as self-assembly motifs or cross-linking capabilities.

Researchers are exploring how the incorporation of this aniline derivative into larger molecular frameworks can influence properties like charge carrier mobility, fluorescence, and energy levels. The ability to systematically modify the structure of this compound-based materials through synthetic chemistry allows for a detailed investigation of structure-property relationships, which is essential for the rational design of next-generation organic electronic devices.

Development of Chemical Probes and Ligands for Research

The structural features of this compound make it an attractive scaffold for the design and synthesis of chemical probes and ligands for biological and chemical research. The aniline moiety is a common feature in molecules that interact with biological targets, and the aminomethyl and iodo groups provide handles for attaching reporter groups (such as fluorophores or affinity tags) or for linking to other molecular fragments to create bidentate or multidentate ligands.

The iodine atom can be particularly useful in the development of radiolabeled ligands for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), where a radioactive isotope of iodine can be readily introduced. These imaging agents are invaluable tools for visualizing and studying biological processes in a non-invasive manner.

Furthermore, the ability to synthesize a diverse library of derivatives from this starting material allows for the screening of compounds to identify potent and selective ligands for specific proteins or other biomolecules. These ligands are essential for understanding the function of these targets and for the initial stages of drug discovery research.

Synthesis of Intermediates for Designed Molecules with Specific Research Applications (excluding direct clinical trials)

Beyond its direct use as a building block, this compound is frequently employed in the synthesis of key intermediates that are subsequently used to construct larger, more complex molecules with specific research applications. These designed molecules are often tailored for fundamental studies in areas such as enzyme inhibition, receptor binding, and the exploration of new chemical reactions.

For example, derivatives of this compound can be used to synthesize precursors for novel catalysts or to create substrates for studying enzymatic reactions. The ability to introduce a wide range of functional groups through the iodo- and amino-moieties allows for the fine-tuning of the electronic and steric properties of the final molecule, which is often crucial for its intended research application.

The synthesis of these intermediates often involves multi-step reaction sequences where the unique reactivity of the this compound core is exploited to achieve the desired chemical transformations. These synthetic efforts contribute to the broader toolkit of organic chemistry and enable researchers to investigate complex chemical and biological systems. For instance, iodoaniline derivatives are crucial in synthesizing various active pharmaceutical ingredients (APIs). calibrechem.com

| Intermediate Class | Synthetic Transformation | Potential Research Application |

| Substituted Anilines | Cross-coupling reactions at the iodine position | Synthesis of enzyme inhibitors |

| Heterocyclic Scaffolds | Cyclization reactions involving the amino groups | Development of new fluorescent dyes |

| Organometallic Complexes | Coordination to metal centers | Catalysis research |

| Bioconjugate Precursors | Functionalization of the amino groups | Probing protein-protein interactions |

Supramolecular Chemistry and Self-Assembly Studies

In the field of supramolecular chemistry, researchers investigate the non-covalent interactions that govern the spontaneous organization of molecules into larger, well-defined structures. The this compound scaffold, with its hydrogen bond donors (the amino groups) and the potential for halogen bonding (from the iodine atom), provides an interesting platform for studying these self-assembly processes.

By modifying the aniline ring with other functional groups that can participate in specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking, metal coordination), scientists can design molecules that self-assemble into predictable and functional supramolecular architectures. These structures can range from simple dimers to complex, extended networks in the solid state or in solution.

The study of these self-assembling systems is fundamental to understanding molecular recognition and has potential applications in areas such as crystal engineering, the development of new materials with ordered structures, and the creation of molecular machines. The versatility of the this compound core allows for the systematic variation of molecular structure to probe the subtle interplay of non-covalent forces that drive self-assembly.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Aminomethyl)-4-iodoaniline," providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the amino groups. The aromatic region would likely show a complex splitting pattern due to the specific substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Key signals would include those for the carbon atoms of the benzene ring, with the carbon atom bonded to the iodine showing a characteristic downfield shift, and the carbon of the aminomethyl group.

Predicted NMR Data for this compound:

| Atom | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| -CH₂-NH₂ | ~3.8 | ~45 |

| Ar-NH₂ | ~4.0 (broad) | - |

| -CH₂-NH₂ | ~1.5 (broad) | - |

| C-I | - | ~85 |

| C-NH₂ | - | ~145 |

| C-CH₂NH₂ | - | ~130 |

Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of "this compound." It also provides structural information through the analysis of fragmentation patterns. The nominal molecular weight of "this compound" is approximately 248.07 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), which would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the aminomethyl group, the amino group, or the iodine atom, leading to characteristic fragment ions.

Expected Fragmentation Pattern:

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₇H₉IN₂]⁺ | 248 |

| [M-NH₂]⁺ | [C₇H₇IN]⁺ | 232 |

| [M-CH₂NH₂]⁺ | [C₆H₅IN]⁺ | 219 |

| [M-I]⁺ | [C₇H₉N₂]⁺ | 121 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound." The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include:

N-H stretching vibrations from both the primary aromatic amine and the primary aliphatic amine, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. openstax.org

C-H stretching vibrations of the aromatic ring, usually observed just above 3000 cm⁻¹. vscht.cz

C-H stretching vibrations of the aliphatic methylene (B1212753) group, appearing just below 3000 cm⁻¹. libretexts.org

N-H bending vibrations in the range of 1590-1650 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region. openstax.org

C-N stretching vibrations for both the aromatic and aliphatic amines, typically found in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-I stretching vibration , which would appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-CH₂-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | < 3000 |

| Amine | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

| Iodoalkane | C-I Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of "this compound" can be grown. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. nih.gov

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic system of the molecule absorbs strongly.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. nih.gov Given the amine functional groups, derivatization might be necessary to improve peak shape and thermal stability, although direct analysis may be possible. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for quantification and mass spectral data for confident identification. epa.gov

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity assessment, Quantification, Isolation |

| GC | DB-5, HP-1 (or similar) | Helium, Hydrogen | FID, MS | Purity assessment, Impurity profiling |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules and providing deep insights into reaction mechanisms. For compounds similar to 2-(Aminomethyl)-4-iodoaniline, such as various substituted anilines, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and the energies of reactants, transition states, and products. This allows for the mapping of potential energy surfaces and the elucidation of the most favorable reaction pathways.

For instance, DFT studies on haloanilines have explored the effects of halogen substituents on the electronic properties and reactivity of the aniline (B41778) ring. Such studies often analyze parameters like frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to understand the influence of substituents on the molecule's nucleophilicity and electrophilicity. While these studies provide a foundational understanding that could be extrapolated to this compound, specific DFT calculations detailing the mechanistic pathways of reactions involving this compound—such as nucleophilic substitution, oxidation, or coupling reactions—are not documented in existing literature.

A hypothetical DFT study on this compound could, for example, investigate the mechanism of a Buchwald-Hartwig amination at the C-I bond. The calculations would aim to identify the key intermediates and transition states, and to determine the activation energies for the oxidative addition, ligand exchange, and reductive elimination steps. Such a study would provide invaluable atomic-level detail about the reaction mechanism.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulations offer a dynamic perspective on chemical reactions, allowing researchers to visualize the conformational changes and interactions between molecules over time. These techniques are particularly useful for understanding complex reaction pathways, including the role of solvent molecules and the conformational flexibility of reactants and intermediates.

In the context of substituted anilines and benzylamines, molecular modeling has been used to study intermolecular interactions, such as hydrogen bonding, and their influence on the crystal packing and bulk properties of materials. Furthermore, simulations can be employed to explore the conformational landscape of flexible molecules like this compound, where the aminomethyl group can rotate.

Simulations of reaction pathways for this compound would involve tracking the trajectories of atoms as the reaction progresses from reactants to products. This could reveal, for example, how the aminomethyl group might participate in or influence a reaction at the iodo-substituted position, potentially through intramolecular catalysis or by sterically hindering certain approaches of a reactant. At present, no such specific molecular modeling or simulation studies for the reaction pathways of this compound have been reported.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, guiding experimental efforts and the design of new synthetic routes. For aromatic compounds, these predictions are often based on calculated electronic properties. For example, the sites most susceptible to electrophilic or nucleophilic attack can be predicted by examining the calculated atomic charges and the energies of the frontier molecular orbitals.

For this compound, computational predictions could address several key questions regarding its reactivity:

Regioselectivity: In reactions involving the aromatic ring, will substitution occur preferentially at a specific position? DFT calculations could predict the relative stability of the intermediates formed upon attack at different sites.

Chemoselectivity: The molecule possesses multiple reactive sites: the amino group, the aminomethyl group, and the carbon-iodine bond. Computational models could predict which of these sites is most likely to react under specific conditions. For example, the relative ease of N-alkylation versus C-I bond cleavage in the presence of a given reagent could be assessed.

While general principles of organic chemistry allow for qualitative predictions, quantitative computational studies would provide more precise and reliable forecasts. The development of such predictive models for this compound awaits future research initiatives.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Oxidants and Reagents

A key aspect of green chemistry is the replacement of toxic and hazardous reagents with more environmentally friendly alternatives. In the context of synthesizing 2-(Aminomethyl)-4-iodoaniline, this primarily applies to the iodination step of an aniline (B41778) derivative.

Traditional iodination methods often involve molecular iodine in the presence of an oxidizing agent. Greener approaches focus on using non-toxic and efficient oxidizing systems. For instance, a combination of sodium periodate (NaIO₄) and hydrogen peroxide (H₂O₂) in an aqueous ethanol medium has been reported as an effective and environmentally friendly method for the iodination of moderately active arenes, including anilines. asianpubs.org This system avoids the use of heavy metals or harsh oxidants.

Hypervalent iodine reagents have also emerged as environmentally benign oxidants for a variety of organic transformations, including halogenations. researchgate.net These reagents are attractive due to their low toxicity and easy handling. Another innovative approach is the use of N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, which allows for regioselective iodination in water, a green solvent. researchgate.net This reagent can be prepared and used in a process with a good E-factor (Environmental factor), and the 4-N,N-Dimethylaminopyridine (DMAP) can be recovered and recycled. researchgate.net

Solid-state synthesis using grinding techniques with reagents like N-iodosuccinimide (NIS) offers another green alternative, eliminating the need for solvents altogether and often resulting in high yields and selectivity with short reaction times. researchgate.net

The following table summarizes some environmentally benign iodination reagents and their features, which could be adapted for the synthesis of this compound.

| Reagent System | Key Green Features | Potential Application |

| N-Iodo-4-N,N-Dimethylaminopyridinium Iodide | Metal-free, recyclable co-reagent, uses water as a solvent. researchgate.net | Regioselective iodination of an aniline precursor. |

| Sodium periodate / Hydrogen peroxide | Uses water as a co-solvent, avoids toxic metals. asianpubs.org | Iodination of moderately activated aromatic rings. |

| Hypervalent iodine reagents | Low toxicity, easy to handle, versatile oxidants. researchgate.net | Clean and efficient iodination under mild conditions. |

| N-iodosuccinimide (NIS) | Solvent-free reaction condition (grinding), short reaction times, high yields. researchgate.net | Solid-state synthesis to reduce solvent waste. |

Solvent-Free and Aqueous Reaction Conditions

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Therefore, developing solvent-free methods or utilizing water as a reaction medium is a primary goal of green chemistry.

For the synthesis of substituted anilines, copper-catalyzed amination reactions using aqueous ammonia have been shown to be highly efficient. nih.gov This method avoids the use of organic amine sources and organic solvents, providing a greener route to aniline derivatives from aryl halides. Such a strategy could potentially be applied to introduce the aminomethyl group or the aniline moiety itself in a synthetic pathway towards this compound.

Furthermore, performing reactions in water is highly desirable. The aforementioned use of N-Iodo-4-N,N-Dimethylaminopyridinium Iodide for iodination in water is a prime example of this approach. researchgate.net The synthesis of quinoline (B57606) compounds from aniline and alcohols over zeolite-based catalysts has also been demonstrated in the gas phase, representing another solvent-free approach. rsc.org

The table below highlights some solvent-free and aqueous reaction conditions applicable to the synthesis of precursors for this compound.

| Reaction Type | Condition | Green Advantage | Reference |

| Iodination | N-Iodo-4-N,N-Dimethylaminopyridinium Iodide in water | Avoids organic solvents, allows for easy product separation. | researchgate.net |

| Amination | Copper-catalyzed reaction with aqueous ammonia | Uses a green solvent and a readily available, inexpensive nitrogen source. | nih.gov |

| Iodination | Grinding with N-iodosuccinimide | Eliminates the need for a solvent, reduces waste, and simplifies work-up. | researchgate.net |

| Oxidation | Catalytic oxidation with aqueous hydrogen peroxide | Water is the solvent and the only byproduct is water. | researchgate.net |

Catalyst Selection for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions and with higher selectivity.

For the synthesis of aniline derivatives, the use of inexpensive and abundant metals like copper as catalysts is preferred over precious metals like palladium. Copper-catalyzed amination of aryl halides with aqueous ammonia is a good example of a more sustainable catalytic system. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. For instance, salicylic acid has been used as an organocatalyst for the green oxidation of o-aminobenzylamines to synthesize quinazolines, demonstrating the potential for metal-free oxidative processes. nih.gov

Heterogeneous catalysts, such as zeolites, are also beneficial as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst loss. Zeolite-based catalysts have been successfully used in the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org

The development of efficient catalytic systems for the selective functionalization of aniline derivatives is crucial for the sustainable synthesis of complex molecules like this compound.

The following table provides examples of catalysts that contribute to a reduced environmental impact in reactions relevant to the synthesis of this compound.

| Catalyst | Reaction Type | Advantage | Reference |

| Copper Iodide (CuI) | Amination | Inexpensive, efficient for C-N bond formation. | nih.gov |

| Salicylic Acid | Oxidation | Metal-free organocatalyst, environmentally benign. | nih.gov |

| Zeolite-based catalysts | Alkylation/Cyclization | Heterogeneous, reusable, suitable for gas-phase reactions. | rsc.org |

| Heteropolyoxometalates | Oxidation | Effective for selective oxidation with aqueous hydrogen peroxide. | researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Reaction Conditions

Future research will likely focus on developing more efficient, sustainable, and regioselective synthetic routes to 2-(aminomethyl)-4-iodoaniline and its derivatives. While classical methods for the synthesis of polysubstituted anilines exist, modern synthetic organic chemistry offers several promising avenues for exploration.

Directed Ortho-Metalation (DoM): This powerful technique allows for the functionalization of the position ortho to a directing metalation group (DMG). The primary amine or a suitably protected derivative on the aniline (B41778) core could act as a DMG, guiding the introduction of the aminomethyl or iodo group with high regioselectivity. Research in this area could lead to more convergent and atom-economical synthetic pathways.

Transition Metal-Catalyzed C-H Amination: Recent advancements in transition-metal catalysis have enabled the direct amination of C-H bonds, offering a more efficient alternative to traditional cross-coupling reactions. Investigating catalytic systems, for instance, those based on palladium or copper, for the direct introduction of the aminomethyl group onto an iodoaniline scaffold could significantly shorten the synthetic sequence.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the iodo or aminomethyl group onto a pre-existing aniline derivative would be highly valuable. This approach would allow for the rapid generation of a library of analogues for various applications, starting from a common precursor.

The exploration of these novel synthetic strategies could lead to the development of more environmentally friendly and cost-effective processes for the production of this compound.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offer numerous advantages such as enhanced safety, improved heat and mass transfer, and greater reproducibility. Future research should explore the integration of the synthesis of this compound into flow chemistry platforms.

Key areas of focus could include:

Improved Safety: Many reactions, such as nitrations or those involving hazardous reagents, can be performed more safely in the small, controlled environment of a flow reactor.

Process Optimization: Flow chemistry allows for the rapid screening of reaction parameters (temperature, pressure, catalysts, etc.) to quickly identify optimal conditions, leading to higher yields and purity.

Scalability: Reactions developed in flow can often be scaled up more easily and predictably than batch processes by simply running the system for a longer duration or by using parallel reactors.

Furthermore, the synthesis of this compound is well-suited for integration into automated synthesis platforms. These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new molecules and materials. An automated platform could be programmed to synthesize a variety of derivatives of this compound by systematically changing the starting materials and reagents.

Design of Next-Generation Advanced Materials

The functional groups present in this compound make it an attractive building block for the design of advanced materials with tailored properties.

Self-Healing Polymers: Aniline derivatives have been investigated for their potential in creating self-healing polymers. The amine and aminomethyl groups of this compound could be incorporated into polymer backbones, where they can participate in reversible bonding interactions, such as hydrogen bonding, to impart self-healing capabilities.

Conducting Polymers: Polyaniline is a well-known conducting polymer. The aniline moiety of this compound could be used to synthesize novel conducting polymers with modified properties due to the presence of the aminomethyl and iodo substituents. These substituents could influence the polymer's solubility, processability, and electronic properties.

Metal-Organic Frameworks (MOFs): The amine and aminomethyl groups can act as ligands that coordinate to metal ions to form MOFs. The iodo group could provide a site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tune the properties of the material for applications in gas storage, separation, and catalysis.

Future research in this area will involve the synthesis and characterization of these novel materials and the evaluation of their performance in various applications.

Expanding Applications in Specialized Organic and Inorganic Chemistry Research

The unique combination of functional groups in this compound makes it a valuable tool for a wide range of specialized research in both organic and inorganic chemistry.

Complex Ligand Synthesis: The aminomethyl and aniline nitrogen atoms can act as a bidentate ligand, chelating to a variety of metal centers. This could lead to the development of new catalysts for a range of organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the aniline ring.

Scaffold for Cross-Coupling Reactions: The iodo group is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents at the 4-position of the aniline ring, providing access to a vast chemical space of novel compounds.

Building Block for Heterocyclic Synthesis: The functional groups of this compound can be utilized in cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

The exploration of these applications will undoubtedly lead to the discovery of new and interesting molecules with potentially useful biological or material properties.

Interdisciplinary Research with Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Potential areas of computational investigation include:

Structural and Electronic Properties: DFT calculations can be used to determine the molecule's preferred conformation, bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can help to predict the molecule's reactivity and its interactions with other molecules.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as its synthesis or its participation in catalytic cycles. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties of the molecule, such as its NMR, IR, and UV-Vis spectra. This can assist in the characterization of the compound and its derivatives.

An interdisciplinary approach that combines experimental synthesis and characterization with computational modeling will be crucial for unlocking the full potential of this compound and accelerating its application in various fields of science and technology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(Aminomethyl)-4-iodoaniline, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves halogenation and amination steps. For example, iodination of 2-(aminomethyl)aniline derivatives using iodine monochloride (ICl) under controlled acidic conditions (e.g., acetic acid) yields the target compound. Alternatively, coupling reactions between iodobenzene derivatives and aminomethyl precursors via Buchwald-Hartwig amination may be employed .

- Critical Conditions : Temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst (e.g., Pd for cross-coupling). Purification via column chromatography is often required to isolate the product.

Q. What analytical techniques are essential for characterizing this compound?

- Methods :

- NMR Spectroscopy : To confirm the presence of the aminomethyl (-CH2NH2) and iodo substituents (¹H and ¹³C NMR).

- X-ray Crystallography : For determining bond lengths and angles, especially the C-I bond (~2.09 Å) and amine group geometry .

- Mass Spectrometry : To verify molecular weight (expected ~263.05 g/mol) and isotopic patterns from iodine.

- HPLC : For purity assessment (>95% recommended for research use) .

Q. What are the primary safety considerations when handling this compound?

- Hazards : Irritant (R36/37/38), harmful if swallowed (R22).

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Dispose via halogenated waste streams due to iodine content .

Advanced Research Questions

Q. How do steric and electronic effects of the aminomethyl and iodo groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing iodine atom activates the aromatic ring for nucleophilic substitution, while the aminomethyl group can act as a directing group. Computational studies (DFT) suggest the iodine’s polarizability enhances halogen bonding in catalytic systems .

- Example : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the para-iodo position, with yields >80% under Pd catalysis .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

- Case Study : Analogues like 2-(Aminomethyl)-4-(trifluoromethyl)aniline show conflicting enzyme inhibition data (IC50 varies from 1–50 µM). This may arise from assay conditions (pH, solvent) or impurities.

- Resolution : Standardize assay protocols (e.g., PBS buffer, DMSO <1%) and validate purity via orthogonal methods (HPLC, elemental analysis) .

Q. How can this compound be utilized in designing radiopharmaceuticals or fluorescent probes?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.